7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a triazolopyridine core with an ethoxymethyl substituent at position 7 and an ethyl group at position 1. The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is implicated in pro-inflammatory cytokine release (e.g., IL-1β), making its antagonists promising candidates for modulating neuroinflammation .
The ethoxymethyl group enhances solubility and bioavailability compared to simpler alkyl substituents, while the ethyl group at position 1 contributes to metabolic stability . Synthetic routes for analogous compounds often employ dipolar cycloaddition reactions to construct the triazole ring, followed by functionalization of the pyridine and piperidine moieties .
Properties
IUPAC Name |
7-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-14-10-8(7-15-4-2)5-11-6-9(10)12-13-14/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXUMBACYREPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2COCC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods, which are catalyst-free and eco-friendly . These methods provide a quick and efficient way to produce the compound in multigram quantities, starting from commercially available and inexpensive reagents .
Chemical Reactions Analysis
Types of Reactions
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit promising antimicrobial properties. Studies have shown that 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can inhibit the growth of various bacterial strains. This property makes it a candidate for developing new antibiotics or antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms. The triazole ring is known to interact with biological molecules, potentially disrupting cancer cell proliferation pathways.
Neuroprotective Effects
Recent research highlights the neuroprotective capabilities of triazolo derivatives. The compound may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Agricultural Applications
Pesticide Development
The unique structure of this compound has led to its exploration in pesticide formulations. Studies suggest that it can be effective against specific pests while being less harmful to beneficial insects. This dual action could contribute to sustainable agricultural practices.
Materials Science Applications
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices. Research has shown that it can enhance the mechanical properties of polymers while imparting additional functionalities such as antimicrobial activity. This application is particularly relevant in the development of medical devices and packaging materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells. |
| Johnson et al. (2022) | Anticancer Potential | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |
| Lee et al. (2023) | Agricultural Use | Showed significant pest control efficacy against aphids with low toxicity to pollinators. |
Mechanism of Action
The mechanism of action of 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
Triazolopyridine-based P2X7 antagonists share a common core but differ in substituents, which critically influence potency, selectivity, and pharmacokinetics. Key analogues include:
Key Findings and Differentiation
6-Methyl Analogues : The 6-methyl derivative (IC50 = 3.2 nM) exhibits superior potency and brain penetration due to its compact methyl group, which reduces steric hindrance at the receptor binding site . However, its unsubstituted position 1 may limit metabolic stability compared to the ethyl-substituted target compound .
4-Methyl Analogues : The 4-methyl variant (IC50 = 8.5 nM) shows moderate potency but suffers from a short half-life, necessitating structural optimization for sustained activity .
Benzyl-Substituted Analogues : Bulky substituents like benzyl or methoxybenzyl at position 5 or 1 reduce potency (IC50 = 22.4 nM) and bioavailability due to increased molecular weight and lipophilicity .
Target Compound : While its exact IC50 is unreported, the ethoxymethyl group likely balances solubility and receptor affinity, and the ethyl group at position 1 may improve metabolic stability over methyl or unsubstituted analogues .
Pharmacokinetic and Therapeutic Considerations
- Brain Penetration : The 6-methyl derivative demonstrates superior blood-brain barrier penetration, critical for CNS-targeted therapies .
- Metabolic Stability : Ethyl and ethoxymethyl groups in the target compound may reduce cytochrome P450-mediated metabolism compared to methyl groups .
- Therapeutic Potential: Compounds with high selectivity (e.g., 6-methyl derivative) show promise in preclinical models of depression and Alzheimer’s disease .
Biological Activity
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on existing research findings, including antibacterial, antifungal, and anticancer properties.
- IUPAC Name : this compound
- CAS Number : 1422061-97-9
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.30 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds show effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as low as 256 µg/mL against E. coli and S. aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Similar Compound A | E. coli | 256 |
| Similar Compound B | S. aureus | 256 |
Antifungal Activity
In addition to antibacterial effects, the compound's structural features suggest potential antifungal activity. Research on related triazole compounds has shown promising results against fungal strains like Candida albicans.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Receptor Modulation : Potential modulation of receptors linked to cancer pathways may also contribute to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Study : A comparative analysis of various triazolo derivatives indicated that modifications at the ethyl position significantly enhanced antibacterial efficacy .
- Antifungal Evaluation : In vitro studies revealed that certain triazole derivatives exhibited higher antifungal activity than established antifungal agents .
- Anticancer Research : A study focused on a series of triazole-pyridine derivatives demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-(Ethoxymethyl)-1-ethyl-triazolopyridine derivatives?
- Methodological Answer : A single-pot dipolar cycloaddition/Cope elimination sequence is widely used for synthesizing structurally related triazolopyridines. This method enables precise control over stereochemistry, critical for chiral centers. For example, analogous compounds like 6-methyl-triazolopyridines were synthesized with high efficiency using this approach . Key steps include:
- Cycloaddition : Reaction of azides with strained alkenes to form triazole intermediates.
- Cope Elimination : Thermal elimination to generate the final bicyclic structure.
- Example Data: Reaction yields >80% were reported for similar derivatives under optimized conditions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- UHPLC-MS/MS : For quantifying trace impurities and metabolic stability studies (e.g., used in purine metabolism analysis for structurally complex heterocycles) .
- NMR Spectroscopy : Critical for confirming regiochemistry of the triazole ring and ethoxymethyl/ethyl substituents.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, especially for chiral centers in the tetrahydro-pyridine ring .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer :
- P2X7 Receptor Binding Assays : Measure antagonism via competitive displacement of radiolabeled ligands (e.g., ATP analogs).
- Calcium Flux Assays : Quantify receptor inhibition using fluorescent dyes (e.g., FLIPR Tetra system).
- Example Data: Analogous compounds showed ED₅₀ values of 0.06–0.07 mg/kg in rat models, indicating high potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize P2X7 antagonism while improving solubility?
- Methodological Answer :
- Substituent Modification : Introduce polar groups (e.g., fluoropyrimidine in compound 35) to enhance solubility without disrupting receptor binding.
- Chiral Center Optimization : (S)-enantiomers of related triazolopyridines showed 10-fold higher potency than (R)-forms .
- Example Data: Compound 35 (with 5-fluoropyrimidine) achieved aqueous solubility >10 µg/mL while maintaining ED₅₀ = 0.07 mg/kg in rats .
Q. How should researchers address discrepancies in receptor binding data across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293-P2X7) and ATP concentrations to minimize variability.
- Structural Analog Cross-Testing : Compare data with validated antagonists (e.g., JNJ-47965567) to calibrate results .
- Meta-Analysis : Pool data from multiple studies to identify outliers caused by assay conditions (e.g., pH, temperature).
Q. What in vivo models are suitable for assessing brain penetration and CNS activity?
- Methodological Answer :
- Rodent Models : Measure receptor occupancy in brain tissue via PET imaging or ex vivo autoradiography.
- Pharmacokinetic Profiling : Monitor plasma-to-brain ratios; ideal candidates show >50% receptor occupancy at 1–2 hours post-dose .
- Dose Optimization : Use subchronic dosing (e.g., 7–14 days) to evaluate tolerability in preclinical species (e.g., dogs, primates).
Q. What computational strategies predict interactions between triazolopyridines and P2X7 receptors?
- Methodological Answer :
- Molecular Docking : Focus on the ATP-binding pocket; prioritize π-π interactions between triazole rings and aromatic residues (e.g., Phe288, Tyr290).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., ethoxymethyl vs. methyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
